molecular formula C10H14N2O2 B12982187 (S)-Methyl 3-amino-3-(3-methylpyridin-2-yl)propanoate

(S)-Methyl 3-amino-3-(3-methylpyridin-2-yl)propanoate

Cat. No.: B12982187
M. Wt: 194.23 g/mol
InChI Key: CEMSKZUVENSJFB-QMMMGPOBSA-N
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Description

(S)-Methyl 3-amino-3-(3-methylpyridin-2-yl)propanoate is a chiral compound with a specific stereochemistry, indicated by the (S) configuration. This compound features a pyridine ring substituted with a methyl group and an amino group, making it an interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-3-(3-methylpyridin-2-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridine and a suitable amino acid derivative.

    Formation of Intermediate: The amino group is introduced through a series of reactions, including nitration, reduction, and protection/deprotection steps.

    Chiral Resolution: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the (S) configuration.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-3-(3-methylpyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(S)-Methyl 3-amino-3-(3-methylpyridin-2-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-3-(3-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The pyridine ring can participate in π-π interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 3-amino-3-(3-methylpyridin-2-yl)propanoate: The enantiomer of the (S) compound, with different biological activity and binding properties.

    3-Amino-3-(3-methylpyridin-2-yl)propanoic acid: The carboxylic acid analog, which lacks the ester group.

    3-Methylpyridine: The parent compound, which lacks the amino and ester groups.

Uniqueness

(S)-Methyl 3-amino-3-(3-methylpyridin-2-yl)propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral center allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-methylpyridin-2-yl)propanoate

InChI

InChI=1S/C10H14N2O2/c1-7-4-3-5-12-10(7)8(11)6-9(13)14-2/h3-5,8H,6,11H2,1-2H3/t8-/m0/s1

InChI Key

CEMSKZUVENSJFB-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(N=CC=C1)[C@H](CC(=O)OC)N

Canonical SMILES

CC1=C(N=CC=C1)C(CC(=O)OC)N

Origin of Product

United States

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